2-Methyl-4-(trifluoromethyl)furan
Overview
Description
“2-Methyl-4-(trifluoromethyl)furan” is a chemical compound with the molecular formula C6H5F3O . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a methyl group (CH3) and a trifluoromethyl group (CF3) attached to the furan ring .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a subject of research. For instance, a copper-catalyzed method has been developed for the synthesis of highly functionalized trifluoromethyl 2H-furans. This method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones . Another method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom. It has a methyl group (CH3) and a trifluoromethyl group (CF3) attached to the furan ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, a study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan has been conducted . Another study reported the high-temperature pyrolysis of 2-methyl furan .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 150.098 Da . It is a liquid at room temperature .
Scientific Research Applications
Biofuel Production
2-Methylfuran (MF) and other furan derivatives have been recognized as promising biofuels due to their similar properties to fossil fuels. MF, in particular, can be generated from renewable biomass sources, making it an ideal green solution for alternative fuel research. The synthesis process from biomass, combustion progress, and application in engines are areas of active investigation. The performance, combustion characteristics, and pollutant formation when used in internal combustion engines have shown that MF could potentially replace conventional fuels, although further research on engine durability and material compatibility is needed (Hoang & Pham, 2021).
Chemical Production from Biomass
The conversion of biomass into furan derivatives is a crucial area of research for the chemical industry. Furan derivatives like 5-Hydroxymethylfurfural (HMF) are versatile platform chemicals that can be produced from plant biomass. These compounds are potential feedstocks for the production of a wide range of chemicals, including monomers, polymers, fuels, solvents, and pharmaceuticals. Advances in the synthesis of HMF from plant feedstocks and its use in creating sustainable materials highlight the potential of furan derivatives to significantly contribute to the chemical industry's shift away from fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Green Chemistry and Solvent Selection
The selection of green solvents in the production of furan derivatives from sugars is critical for enhancing the sustainability of chemical processes. An overview of solvent selection based on environmental, health, and safety impacts, as well as performance, underlines the importance of choosing the most appropriate solvents for the biphasic dehydration of sugars to furan derivatives like furfural and HMF. Tools like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) have emerged to screen candidates based on molecular structure, aiding in the selection of environmentally friendly solvents (Esteban, Vorholt, & Leitner, 2020).
Mechanism of Action
Target of Action
It is known that furan compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the use of organoboron reagents, which suggests that 2-Methyl-4-(trifluoromethyl)furan may interact with these reagents as part of its mechanism of action .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Furan compounds are known to be involved in various biological transformations . These transformations can lead to the production of biomass-derived furans, which have applications in the synthesis of new fuels and polymer precursors .
Pharmacokinetics
For instance, it has a density of 1.2±0.1 g/cm³, a boiling point of 85.8±35.0 °C at 760 mmHg, and a vapor pressure of 76.6±0.1 mmHg at 25°C . These properties may influence the compound’s bioavailability.
Result of Action
For example, some furan compounds have been found to have antimicrobial and analgesic activity .
Action Environment
It is known that the success of sm cross-coupling reactions, in which furan compounds like this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the specific conditions under which the reaction takes place.
Safety and Hazards
Future Directions
The future directions in the research of “2-Methyl-4-(trifluoromethyl)furan” and similar compounds are promising. The unique properties of these compounds make them valuable in various fields, including organic synthesis and pharmaceuticals . The development of new synthesis methods and the study of their reactions and mechanisms are areas of ongoing research .
Biochemical Analysis
Biochemical Properties
It is known that furan derivatives can interact with various enzymes and proteins within the cell . The nature of these interactions is largely dependent on the specific structure of the furan compound and the biochemical context in which it is present .
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O/c1-4-2-5(3-10-4)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOZYKKKGDMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618444 | |
Record name | 2-Methyl-4-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26431-54-9 | |
Record name | 2-Methyl-4-(trifluoromethyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26431-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-(trifluoromethyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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